molecular formula C17H14N4O6 B4893005 ETHYL 2'-AMINO-3'-CYANO-6'-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

ETHYL 2'-AMINO-3'-CYANO-6'-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE

Cat. No.: B4893005
M. Wt: 370.3 g/mol
InChI Key: KNWRSBPCMOZEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 5-nitro-1H-indole-3-carboxaldehyde with malononitrile and ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
  • 5-Nitro-1H-indole-3-carboxaldehyde
  • Malononitrile
  • Ethyl cyanoacetate

Uniqueness

ETHYL 2’-AMINO-3’-CYANO-6’-METHYL-5-NITRO-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-3-26-15(22)13-8(2)27-14(19)11(7-18)17(13)10-6-9(21(24)25)4-5-12(10)20-16(17)23/h4-6H,3,19H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWRSBPCMOZEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.